Speciophylline
Overview
Description
Biochemical Analysis
Biochemical Properties
Speciophylline interacts with various biomolecules in biochemical reactions. It is part of the oxindole alkaloids found in Uncaria tomentosa, a plant known for its medicinal properties .
Cellular Effects
It has been suggested that this compound and other similar alkaloids have anti-proliferative and cytotoxic effects on several tumor cell lines . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound is part of a group of compounds that have shown activity against Plasmodium falciparum, the parasite responsible for malaria . This suggests that this compound may interact with biomolecules in the parasite, potentially inhibiting enzymes or altering gene expression .
Metabolic Pathways
It is known that this compound is an alkaloid, a class of compounds that are often metabolized in the liver by enzymes such as cytochrome P450 enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of speciophylline involves the construction of its spiro[pyrrolidin-3,3’-oxindole] core. One common synthetic route includes the use of a Mannich reaction, where an aldehyde, an amine, and a ketone are reacted to form the desired spirooxindole structure . The reaction conditions typically involve the use of a solvent like ethanol and a catalyst such as acetic acid, under reflux conditions.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. biotechnological approaches, such as the use of plant cell cultures, have been explored to produce this compound and other related alkaloids. These methods involve the cultivation of Uncaria tomentosa cells in bioreactors, where the production of this compound can be enhanced by optimizing the growth conditions and using elicitors like jasmonic acid .
Chemical Reactions Analysis
Types of Reactions: Speciophylline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxindole derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxindole derivatives, which may exhibit different biological activities compared to the parent compound .
Scientific Research Applications
Mechanism of Action
Speciophylline is structurally related to other monoterpenoid oxindole alkaloids, such as mitraphylline, isopteropodine, and pteropodine . These compounds share similar pharmacological properties but differ in their specific molecular structures and biological activities.
Comparison with Similar Compounds
Mitraphylline: Known for its anti-inflammatory and immunomodulatory effects.
Isopteropodine: Exhibits antimalarial and cytotoxic activities.
Pteropodine: Shows potential as an anti-inflammatory and neuroprotective agent.
Uniqueness of Speciophylline: this compound stands out due to its potent antimalarial activity against chloroquine-resistant strains and its ability to modulate multiple biological pathways, making it a versatile compound for therapeutic applications .
Biological Activity
Speciophylline is a naturally occurring alkaloid primarily derived from the plant species Uncaria rhynchophylla, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in treating malaria and other diseases.
- Chemical Formula : C21H24N2O4
- Molecular Weight : 368.43 g/mol
- CAS Number : 168985
Antimalarial Activity
This compound exhibits significant antimalarial properties, particularly against chloroquine-resistant strains of Plasmodium falciparum. A study reported that structurally simplified analogues of this compound demonstrated comparable levels of activity to their natural counterparts, with IC50 values ranging from 10.6 μM to 13.8 μM against resistant strains . This suggests that this compound and its analogues could serve as promising candidates for developing new antimalarial therapies.
The mechanism by which this compound exerts its antimalarial effects involves interference with the metabolic processes of the malaria parasite. It is believed to inhibit key enzymes necessary for the survival and replication of Plasmodium falciparum, although the exact pathways remain under investigation .
Other Biological Activities
In addition to its antimalarial effects, this compound has been studied for various other biological activities:
- Antioxidant Properties : this compound has demonstrated antioxidant capabilities, which can protect cells from oxidative stress and damage.
- Antiviral Activity : Preliminary studies indicate potential antiviral effects against viruses such as chikungunya, although more research is needed to confirm these findings .
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease.
Structure-Activity Relationship Studies
Recent research focused on the structure-activity relationship (SAR) of this compound analogues has provided insights into optimizing its efficacy. For instance, modifications in the molecular structure have led to enhanced activity against Plasmodium falciparum, highlighting the importance of chemical structure in determining biological activity .
Table of Biological Activities
Activity | IC50 Value (μM) | Reference |
---|---|---|
Antimalarial | 10.6 - 13.8 | |
Antioxidant | N/A | |
Antiviral (Chikungunya) | N/A | |
Neuroprotective | N/A | Emerging studies |
Clinical Relevance
While in vitro studies provide a foundation for understanding the biological activity of this compound, clinical trials are essential for confirming its efficacy and safety in humans. Current research efforts are directed towards developing formulations that maximize its therapeutic potential while minimizing side effects.
Properties
IUPAC Name |
methyl (1S,4aS,5aR,6S,10aS)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14-,18+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIAZDVHNCCPDM-ZUNJVLJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3CC[C@@]4([C@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501319083 | |
Record name | Speciophylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501319083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4697-68-1 | |
Record name | Speciophylline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4697-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Speciophylline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Speciophylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501319083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4697-68-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SPECIOPHYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET6RF2PE1P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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